![molecular formula [13C]C12H16FN3O9PD3 B602731 Sofosbuvir Impurity (GS-566500)-13C-d3 CAS No. 1256490-46-6](/img/no-structure.png)

Sofosbuvir Impurity (GS-566500)-13C-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

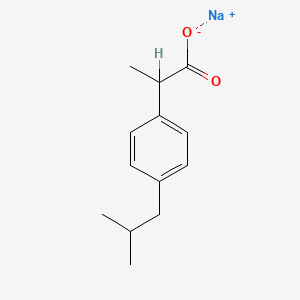

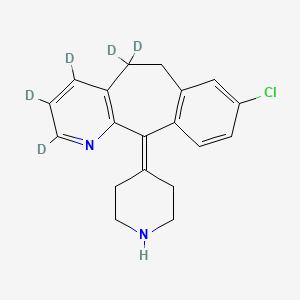

Sofosbuvir Impurity (GS-566500)-13C-d3 is an impurity of Sofosbuvir . Sofosbuvir is a NS5B inhibitor used for the treatment of hepatitis C . It is a nucleoside analog that contains uridine and alanine groups in its structure .

Molecular Structure Analysis

GS-566500 is a nucleoside analog that contains uridine and alanine groups in its structure . The molecular formula is C13H19FN3O9P .Physical And Chemical Properties Analysis

GS-566500 is a white solid with a relative molecular mass of about 529.4g/mol . The molecular formula is C13H19FN3O9P .科学的研究の応用

Pharmacokinetics and Metabolism : Sofosbuvir, of which GS-566500-13C-d3 is an impurity, is studied for its pharmacokinetic and metabolic properties in the treatment of Hepatitis C. Key studies focus on the absorption, distribution, metabolism, and excretion (ADME) of Sofosbuvir and its metabolites, including GS-566500-13C-d3 (Kirby et al., 2015).

Antiviral Activity and Viral Kinetics : Research on Sofosbuvir has demonstrated its effectiveness in inhibiting the Hepatitis C virus (HCV) RNA polymerase NS5B. Studies have used GS-566500-13C-d3 to understand the drug's antiviral activity and the kinetics of viral load reduction (Guedj et al., 2014).

Drug-Drug Interactions : Studies also explore potential drug-drug interactions involving Sofosbuvir and its impurities, including GS-566500-13C-d3. These investigations are crucial for determining safe and effective combination therapies for HCV (Li et al., 2020).

Clinical Pharmacology : The pharmacological profile of Sofosbuvir, including its impurities, is studied to understand its mechanism of action, dosage optimization, and potential adverse effects. This information aids in developing more effective treatment regimens for HCV (Rodríguez-Torres et al., 2013).

Role in Treatment Regimens : Research has shown that Sofosbuvir and its impurities, including GS-566500-13C-d3, are integral components of various HCV treatment regimens, contributing significantly to their effectiveness (Lawitz et al., 2013).

Pharmacogenetics : Understanding the pharmacogenetics of Sofosbuvir, including GS-566500-13C-d3, is important in predicting patient responses and tailoring personalized treatment plans. Studies investigate how genetic variations affect the drug's metabolism and efficacy (Cusato et al., 2022).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sofosbuvir Impurity (GS-566500)-13C-d3 involves the incorporation of three deuterium atoms into the molecule at specific positions. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Sofosbuvir Impurity (GS-566500)", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve Sofosbuvir Impurity (GS-566500) in D2O and add NaBH4 as a reducing agent.", "Step 2: Allow the reaction to proceed for several hours until complete reduction of the ketone group is achieved.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Dry the organic layer and evaporate the solvent to obtain the reduced product.", "Step 5: Dissolve the reduced product in D2O and add D2 gas under pressure.", "Step 6: Allow the reaction to proceed for several hours until three deuterium atoms are incorporated into the molecule.", "Step 7: Quench the reaction with water and extract the product with an organic solvent.", "Step 8: Dry the organic layer and evaporate the solvent to obtain Sofosbuvir Impurity (GS-566500)-13C-d3." ] } | |

CAS番号 |

1256490-46-6 |

製品名 |

Sofosbuvir Impurity (GS-566500)-13C-d3 |

分子式 |

[13C]C12H16FN3O9PD3 |

分子量 |

415.29 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

1233335-78-8 (unlabelled) |

同義語 |

(2S)-2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)amino)propanoic-13CD3 Acid; O-Desisopropyl O-Desphenyl Sofosbuvir-13C,D3; PSI 352707-13C,D3 |

タグ |

Sofosbuvir Impurities |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)